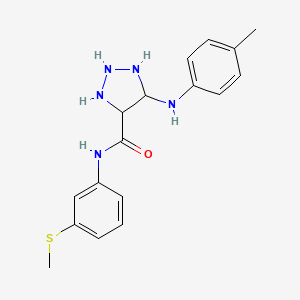
5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The compound is part of a broader class of triazolidines, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of an appropriate hydrazine with a suitable isothiocyanate, followed by subsequent functional group modifications.
Initial Reaction: : The reaction begins with the formation of a hydrazine derivative by reacting 4-methylaniline with a diazotizing agent such as sodium nitrite and hydrochloric acid.
Cyclization: : The resulting hydrazine reacts with an isothiocyanate derivative, such as 3-methylsulfanylphenyl isothiocyanate, under controlled temperature conditions to form the triazolidine ring.
Final Modifications: : Further functionalization and purification steps are necessary to yield the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, designed for large-scale production. This typically includes the use of automated reactors, continuous flow systems, and strict quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide can undergo several types of chemical reactions:
Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: : The nitro groups in precursor molecules can be reduced to amines using reducing agents like palladium on carbon and hydrogen gas.
Substitution: : Halogenation or nitration reactions can occur at specific positions on the aromatic rings under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium on carbon, sodium borohydride.
Substituting agents: Bromine, nitric acid.
Major Products Formed
The major products depend on the specific reaction conditions but typically include oxidized or reduced derivatives of the original compound. For example, oxidation of the sulfanyl group results in sulfoxides or sulfones, while substitution reactions yield halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules
Biology
In biological research, the compound may be used to study enzyme interactions, particularly those involving sulfanyl and triazolidine groups. It could serve as a model compound in drug discovery and development.
Medicine
Potential medical applications include its investigation as a candidate for therapeutic drugs. Its structural features might allow it to interact with specific biological targets, making it a potential lead compound in the development of new medications.
Industry
In industry, this compound could be utilized in the synthesis of specialty chemicals or as an intermediate in the production of materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets that involve the sulfanyl and triazolidine functional groups. These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Molecular Targets: : The compound may target enzymes or receptors that are sensitive to its unique functional groups.
Pathways Involved: : It could influence cellular pathways related to oxidative stress, enzyme inhibition, or signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-methylanilino)-N-phenyltriazolidine-4-carboxamide:
5-(4-methylanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide: : Similar structure but lacks the sulfanyl functional group, which may reduce its efficacy in specific reactions.
Uniqueness
The presence of both the sulfanyl and triazolidine functional groups in 5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide sets it apart from related compounds. This unique combination enhances its reactivity and potential for diverse scientific applications.
This article should provide a comprehensive overview of the compound, touching on its synthesis, reactions, applications, mechanisms, and comparisons. How does that align with what you had in mind?
Propiedades
IUPAC Name |
5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-11-6-8-12(9-7-11)18-16-15(20-22-21-16)17(23)19-13-4-3-5-14(10-13)24-2/h3-10,15-16,18,20-22H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWJSEKELYUSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(NNN2)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2961568.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2961570.png)
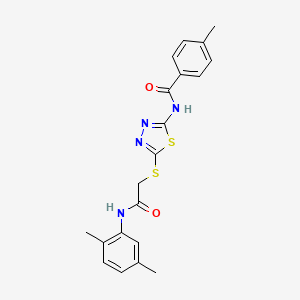
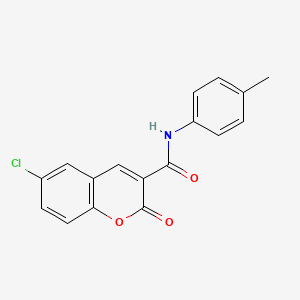
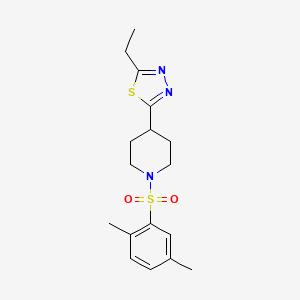
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2961576.png)
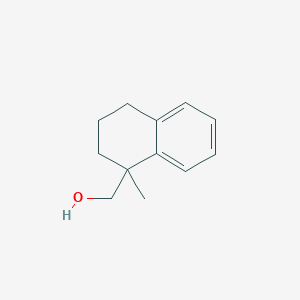
![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2961584.png)

![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961587.png)
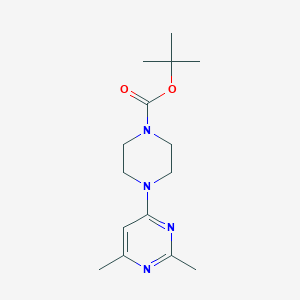
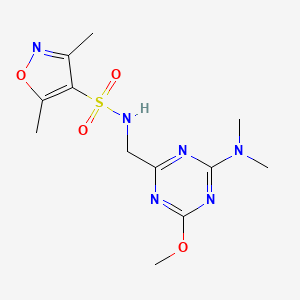
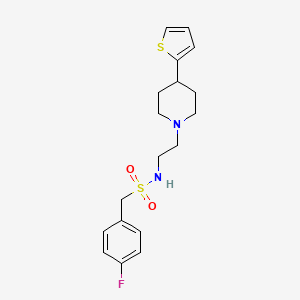
![3-phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2961591.png)
